molecular formula C11H9N3O B11476947 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile

Cat. No.: B11476947
M. Wt: 199.21 g/mol
InChI Key: SZBFQHSARXPZMF-BQYQJAHWSA-N
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Description

2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile (CAS 301344-08-1) is a high-purity chemical building block with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol . This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for diverse therapeutic properties. Benzimidazole derivatives are extensively investigated in antimicrobial research for their significant activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . The molecular architecture of this compound makes it a valuable intermediate for synthesizing novel derivatives that target essential bacterial proteins, such as FtsZ (a key player in bacterial cell division) and pyruvate kinase enzymes, thereby exhibiting antistaphylococcal potential . Furthermore, functionalized 1H-benzo[d]imidazoles are emerging as important compounds in neurodegenerative disease research, having shown protective effects in phenotypic cellular models, which highlights their broader utility in biochemical probe development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-hydroxybut-2-enenitrile

InChI

InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,15H,1H3,(H,13,14)/b8-7+

InChI Key

SZBFQHSARXPZMF-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C(/C#N)\C1=NC2=CC=CC=C2N1)/O

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Malononitrile Derivatives

A widely documented approach involves the cyclocondensation of o-phenylenediamine (1 ) with malononitrile derivatives. For instance, reaction with 2-methylene-malononitrile (5 ) in ethanol under acidic conditions generates intermediate 2-((2-aminophenyl)amino)methylene)malononitrile (6 ). Subsequent refluxing in hydrochloric acid yields the hydrochloride salt (7 ), which cyclizes in absolute ethanol to form 4-amino-1H-benzo[b] diazepine-3-carbonitrile hydrochloride (8a–d ). Hydrolysis of 8a with sodium hydroxide produces 3H-benzo[b] diazepine-2,4-diamine (9 ), further convertible to 4-methyl-benzo[f] triazepin-2-ol (10 ) under specific conditions .

Key Reaction Conditions:

  • Solvent: Ethanol, dichloromethane

  • Temperature: Reflux (78°C for ethanol)

  • Catalyst: Hydrochloric acid (concentrated)

  • Yield: ~60% for analogous benzimidazole derivatives

Amidinium Salt-Mediated Cyclization

Amidinium salts serve as versatile electrophiles for constructing the benzimidazole scaffold. Reacting o-phenylenediamine (1 ) with N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide in ethanol at 5°C or dichloromethane at 0°C produces 2-phenyl-1H-benzo[d]imidazole (2 ) and triazepine derivatives (3 , 3′ ). The reaction’s regioselectivity depends on the attack site: C₃ attack yields benzimidazoles, while dual C₁/C₃ attack forms triazepines. Substituting the phenyl group in the amidinium salt with a nitrile-ketone moiety could directly yield 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile .

Optimization Insights:

  • Temperature Control: Lower temperatures (0–5°C) favor benzimidazole formation.

  • Solvent Polarity: Dichloromethane enhances electrophilicity of amidinium salts.

  • Yield: Moderate (50–60%) for benzimidazoles .

Oxidative Ring Contraction Strategies

Oxidative ring contraction of larger heterocycles presents an alternative route. Treatment of 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b] benzotriazepines (25a–g ) with 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) induces oxidation, yielding 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles (26a–g ). Applying this strategy to precursors with nitrile substituents could facilitate the synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile .

Advantages:

  • Selectivity: DDQ selectively oxidizes C–N bonds without affecting nitriles.

  • Yield: 70–80% for analogous transformations .

Heterocumulene-Mediated Cycloaddition

Reactions involving heterocumulenes like isocyanates or carbodiimides offer another pathway. For instance, N-(dichloromethylene)-N-methylmethanaminium (82 ) reacts with dicyclohexylmethane diimine (83 ) in chloroform to form chlorinated intermediates (84 ), which condense with o-phenylenediamine to yield N₂,3-dicyclohexyl-N₄,N₄-dimethyl-3H-benzo[f] triazepine-2,4-diamine (85 ). Introducing nitrile groups into the diimine component could direct the synthesis toward the target compound .

Critical Parameters:

  • Electrophilicity: Chlorinated intermediates enhance reactivity.

  • Solvent: Chloroform stabilizes charged species.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
CyclocondensationHigh regioselectivityRequires harsh acidic conditions50–60%
Amidinium Salt CyclizationTunable electrophilesLow-temperature sensitivity50–60%
Active Methylene RoutesVersatile substrate scopeMulti-step purification neededNot reported
Oxidative ContractionHigh selectivityLimited scalability70–80%
Heterocumulene CycloadditionRapid kineticsComplex intermediate handling40–50%

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the original compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated the antimicrobial efficacy of derivatives related to the benzimidazole structure. For instance, compounds derived from 2-mercaptobenzimidazole have shown significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study evaluated a series of 2-mercaptobenzimidazole derivatives, including those similar to 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 1.27 to 5.30 µM against Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N221.30Klebsiella pneumoniae
N252.65Candida albicans

These findings underscore the potential of benzimidazole derivatives as effective antimicrobial agents, warranting further exploration in drug development.

Anticancer Applications

The anticancer properties of benzimidazole derivatives have been extensively researched, with promising results against various cancer cell lines. The mechanism often involves the inhibition of critical enzymes or pathways involved in cell proliferation.

Case Study: Anticancer Activity

In a notable study, several benzimidazole derivatives were synthesized and tested for their anticancer activity against human colorectal carcinoma cell line (HCT116). The most potent compounds demonstrated IC50 values significantly lower than that of standard chemotherapy agents like 5-Fluorouracil (5-FU).

CompoundIC50 (µM)Comparison with 5-FU
N95.85More potent
N184.53More potent
5-FU9.99Reference standard

These results indicate that certain derivatives not only inhibit cancer cell growth effectively but also exhibit selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Mechanistic Insights

The biological activities of these compounds can be attributed to their ability to interact with specific molecular targets within pathogens or cancer cells. For instance, the structural features of benzimidazoles allow them to bind effectively to enzymes involved in DNA replication or metabolic pathways critical for cell survival.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₁H₉N₃O
  • Molecular Weight : 199.213 g/mol
  • CAS Number : 301344-08-1
  • Synonyms: Multiple variants include 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile and 2-(1H-Benzoimidazol-2-yl)-3-hydroxy-but-2-enenitrile .
  • Key Features : The compound features a benzoimidazole ring fused with a nitrile-substituted oxobutene group. This structure enables conjugation across the π-system, influencing its electronic properties and reactivity.

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Synthetic Route Key Properties/Applications
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile (Target Compound) C₁₁H₉N₃O 199.21 Base structure with oxo and nitrile groups. Not explicitly detailed in evidence. Potential precursor for heterocyclic pharmaceuticals due to reactive nitrile and imidazole moieties.
3,3'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) C₃₀H₂₂N₆O₂S₂ 586.72 Bis-derivative linked via thienothiophene core. Reaction of bis(methylthio)methylene derivative with o-phenylenediamine in ethanol . Enhanced conjugation and thermal stability; potential use in optoelectronics or as a ligand.
2-(1H-Benzoimidazol-2-yl)-3-methylbut-2-enenitrile C₁₂H₁₁N₃ 197.24 Methyl group replaces oxo at position 3. Not explicitly detailed. Increased lipophilicity; possible utility in hydrophobic drug delivery systems.
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-5-(1,3-dioxoisoindolin-2-yl)-3-oxopentanenitrile C₂₀H₁₄N₄O₃ 358.35 Phthalimide-like 1,3-dioxoisoindolin-2-yl substituent. Not explicitly detailed. Electron-withdrawing groups may enhance binding to biological targets.
(E)-2-(1-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile C₂₁H₂₀N₄O₄S 424.5 Morpholinosulfonylphenyl substituent. Not explicitly detailed. Sulfonyl group improves metabolic stability; potential kinase inhibitor.
Sulfonamide Derivatives (e.g., Compound 21 in ) C₂₈H₂₄ClFN₈O₂S₂ ~663.2 Triazine and piperazine substituents; sulfonamide linkage. Multi-step synthesis involving nucleophilic substitution and condensation. High molecular weight and halogen atoms enhance bioactivity; tested for antitumor properties.

Structural and Functional Analysis

  • Electronic Effects: The target compound’s oxo and nitrile groups create an electron-deficient system, favoring nucleophilic attacks at the nitrile or keto positions. Bis-derivatives (e.g., compound 4 in ) exhibit extended conjugation via the thienothiophene bridge, reducing solubility in polar solvents but enhancing UV absorption .
  • Reactivity :

    • The target compound’s nitrile group is reactive toward nucleophiles like amines (e.g., in , reaction with o-phenylenediamine forms bis-benzimidazole derivatives).
    • Sulfonamide derivatives () demonstrate versatility in forming hydrogen bonds, making them suitable for targeting proteins or nucleic acids .
  • Biological Relevance: Sulfonamide-triazine hybrids () showed antitumor activity, attributed to their ability to intercalate DNA or inhibit kinases .

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile can be represented as follows:

C12H10N4O Molecular Formula \text{C}_{12}\text{H}_{10}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

This compound features a benzimidazole moiety, which is known for its role in various pharmacological activities.

Anticancer Activity

Several studies have investigated the anticancer potential of benzimidazole derivatives, including 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile. Research indicates that compounds containing the benzimidazole scaffold exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa15.0
MCF-712.5

These findings suggest that 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, benzimidazole derivatives have shown antimicrobial activity. A study tested the compound against several bacterial strains, including E. coli and S. aureus.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16

The results indicate that the compound possesses significant antibacterial activity, particularly against S. aureus, suggesting potential applications in treating bacterial infections.

The biological activities of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile are attributed to its ability to interact with biological targets such as enzymes and receptors involved in cancer progression and microbial growth. The benzimidazole ring is known to inhibit tubulin polymerization, which is critical for cancer cell division.

Conclusion and Future Directions

The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Given these findings, further research is warranted to explore its mechanisms of action, optimize its pharmacological profile, and assess its efficacy in vivo.

Future studies should focus on:

  • In vivo testing : Evaluating the therapeutic potential in animal models.
  • Structural modifications : Enhancing potency and selectivity through chemical modifications.
  • Mechanistic studies : Elucidating the exact pathways through which the compound exerts its effects.

Q & A

Basic: What are the common synthetic routes for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile and its derivatives?

Answer:
The compound is typically synthesized via condensation reactions between cyanoacetamide derivatives and benzimidazole precursors. For example:

  • Route 1 : Reaction of activated aromatic/heteroaromatic compounds with cyanoacetic acid in the presence of acetic anhydride to form 3-oxoalkanenitrile intermediates .
  • Route 2 : Coupling of ethyl chloroacetate with substituted benzene-1,2-diamines under reflux in glacial acetic acid to generate benzimidazolylidene scaffolds, followed by functionalization with triazine or sulfonamide groups .
  • Route 3 : Reductive amination of halogenated benzimidazolone scaffolds with amino aldehydes to optimize isoform selectivity in enzyme inhibitors .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm hydrogen environments and carbon frameworks, particularly resonances for the benzimidazole ring (δ 7.0–8.5 ppm) and nitrile groups (δ ~110–120 ppm) .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (C=O stretch) validate functional groups .
  • X-ray Crystallography : Resolves hydrogen bonding (N–H⋯O) and π-stacking interactions in solid-state structures .

Basic: What are the typical reaction conditions for forming benzimidazolylidene derivatives?

Answer:

  • Solvents : Dry THF or glacial acetic acid for cyclization .
  • Catalysts : Anhydrous K2_2CO3_3 or MeONa/MeOH for nucleophilic substitutions .
  • Temperature : Reflux (70–100°C) for 5–45 hours, depending on reactivity .
  • Workup : Purification via column chromatography or recrystallization to isolate intermediates .

Advanced: How can substituents on the benzimidazole ring influence biological activity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity, improving interactions with enzyme active sites (e.g., 5-chloro substituents in PLD1 inhibitors) .
  • Bulkier Substituents : May sterically hinder binding but improve selectivity (e.g., triazine-methylthio groups in antitumor sulfonamides) .
  • QSAR Modeling : Correlates substituent hydrophobicity (logP) with cytotoxicity in cancer cell lines .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

  • Iterative Parallel Synthesis : Rapid screening of monomer libraries to identify optimal substituent combinations .
  • Microwave-Assisted Reactions : Reduce reaction times for cyclization steps .
  • Protection-Deprotection : Use of Boc groups to prevent side reactions during amidation .

Advanced: How to resolve contradictions in reported biological data?

Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for antitumor activity) and enzyme isoforms (e.g., PLD1 vs. PLD2) .
  • Meta-Analysis : Cross-reference cytotoxicity data (IC50_{50}) with structural variations (e.g., sulfonamide vs. triazine derivatives) .

Advanced: Methods for evaluating enzyme inhibition specificity?

Answer:

  • Isoform-Specific Assays : Use recombinant PLD1/PLD2 enzymes to measure inhibition kinetics (Ki_i) .
  • Docking Simulations : Predict binding modes of benzimidazolylidene scaffolds to active sites (e.g., AutoDock Vina) .

Advanced: Computational approaches for SAR analysis?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over time to assess stability .
  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Advanced: Handling reactive intermediates in synthesis?

Answer:

  • Low-Temperature Quenching : For unstable nitrile intermediates, use ice baths to prevent dimerization .
  • Inert Atmosphere : Conduct reactions under N2_2 to avoid oxidation of thiol or imine intermediates .

Advanced: Techniques for determining crystal structure and hydrogen bonding?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve π-stacking distances (3.4–3.8 Å) and hydrogen bonds (N–H⋯O, 2.8–3.0 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) .

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